
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide, also known as DFPM, is a chemical compound that has been studied for its potential pharmacological and biological properties. DFPM is a small molecule that belongs to the class of amides and is structurally related to other compounds that have been investigated for their therapeutic potential.
Mécanisme D'action
The mechanism of action of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide involves its ability to selectively bind to and inhibit the activity of specific proteins or enzymes. In the case of CK2, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide binds to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects in cellular and animal models. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of specific signaling pathways. N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has also been investigated for its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide in laboratory experiments is its high selectivity for specific proteins or enzymes. This allows researchers to study the function of these targets in a more precise manner. However, one limitation is that N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide may have off-target effects or interact with other proteins or enzymes in a non-specific manner.
Orientations Futures
There are a number of future directions for research on N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds. One area of interest is the development of more potent and selective inhibitors of specific proteins or enzymes. Another area of interest is the investigation of the potential therapeutic applications of N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds, including as anti-cancer agents or as tools for studying disease mechanisms. Finally, the development of new synthetic methods for N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide and related compounds may also be an area of future research.
Méthodes De Synthèse
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One approach involves the reaction of 3,4-dihydro-2H-pyran-2-methanol with 2,2-difluoroethylamine, followed by the reaction of the resulting intermediate with prop-2-enoyl chloride. Other methods have also been reported in the literature.
Applications De Recherche Scientifique
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been investigated for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific proteins and enzymes. For example, N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide has been used to selectively inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes.
Propriétés
IUPAC Name |
N-(2,2-difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-2-11(15)14(8-10(12)13)7-9-5-3-4-6-16-9/h2,4,6,9-10H,1,3,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJSYYNUHZEAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCC=CO1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)-N-(3,4-dihydro-2H-pyran-2-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


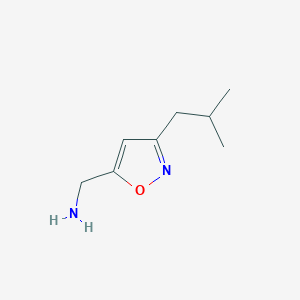
![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)
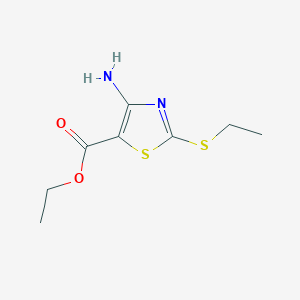
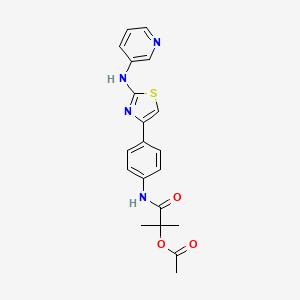
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)
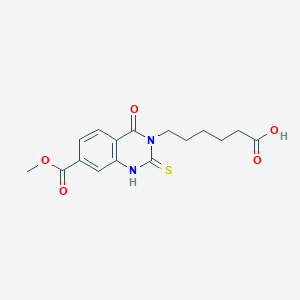

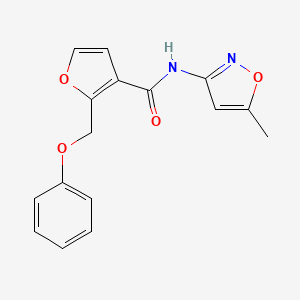
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2540077.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2540080.png)
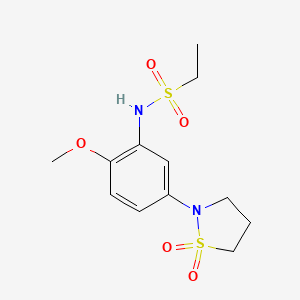
![Methyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate hydrochloride](/img/structure/B2540082.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2540085.png)